Mono(4-pentenyl)phthalate-d4: Technical Guide for Analytical & Metabolic Research
Mono(4-pentenyl)phthalate-d4: Technical Guide for Analytical & Metabolic Research
[1]
Abstract
This technical guide details the physicochemical properties, synthesis logic, and analytical applications of Mono(4-pentenyl)phthalate-d4 (M4PP-d4) .[1] As the stable isotope-labeled analog of Mono(4-pentenyl)phthalate (M4PP), this compound serves as the critical Internal Standard (IS) for the accurate quantification of phthalate metabolites in biological matrices. This guide addresses the specific requirements of researchers investigating the toxicokinetics of unsaturated phthalate esters, distinguishing them from their saturated counterparts (e.g., mono-n-pentyl phthalate).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Mono(4-pentenyl)phthalate-d4 is a deuterium-labeled phthalate monoester.[1] It is formed by the hydrolysis of one ester linkage of Di(4-pentenyl)phthalate, with the phthalic aromatic ring bearing four deuterium atoms.
Core Identifiers
| Property | Detail |
| Chemical Name | Mono(4-pentenyl)phthalate-d4 |
| IUPAC Name | 2-[(4-pentenyloxy)carbonyl]benzoic-3,4,5,6-d4 acid |
| CAS Number | 1346601-95-3 |
| Unlabeled CAS | 190184-82-8 |
| Synonyms | MnPeP-d4; Phthalic acid mono-4-pentenyl ester-d4 |
| Molecular Formula | C₁₃H₁₀D₄O₄ |
| Molecular Weight | 238.27 g/mol |
| Parent Compound | Di(4-pentenyl)phthalate (DPP/D4PP) |
Physicochemical Data
| Parameter | Value / Characteristic |
| Appearance | Viscous colorless to pale yellow oil or low-melting solid.[1] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. Slightly soluble in water.[1] |
| pKa (Acid) | ~3.0 (Carboxylic acid group). |
| LogP (Octanol/Water) | ~3.1 (Predicted for unlabeled; d4 is similar). |
| Storage Stability | Store at -20°C; hygroscopic. Stable for >2 years if desiccated. |
Synthesis & Isotopic Logic
The synthesis of M4PP-d4 requires high isotopic purity (>99% D) to prevent "cross-talk" (spectral overlap) with the analyte in mass spectrometry.
Synthetic Pathway
The standard route involves the nucleophilic ring-opening of Phthalic Anhydride-d4 by 4-Penten-1-ol .[1] This reaction is highly selective for the monoester under controlled temperature conditions, avoiding the formation of the diester.
Figure 1: Synthetic pathway for Mono(4-pentenyl)phthalate-d4 via anhydride ring opening.[1]
Analytical Application: LC-MS/MS Quantification
M4PP-d4 is primarily used as an Internal Standard (IS) to correct for matrix effects and recovery losses during the quantification of M4PP in urine or serum.[1]
Mass Spectrometry Transitions (MRM)
Phthalate monoesters are analyzed in Negative Electrospray Ionization (ESI-) mode. The d4-label on the aromatic ring shifts the precursor and product ions by +4 Da compared to the native analyte.[1]
| Compound | Precursor Ion (m/z) [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| M4PP (Native) | 233.1 | 121.0 (Benzoate) | 77.0 | 20-30 |
| M4PP-d4 (IS) | 237.1 | 125.0 (Benzoate-d4) | 81.0 | 20-30 |
Note: The transition to m/z 125 represents the decarboxylated phthalic acid-d4 moiety, a robust fragment for this class of compounds.[1]
Sample Preparation Protocol (Human Urine)
To ensure analytical trustworthiness, enzymatic deconjugation is required as phthalates are excreted primarily as glucuronides.
Reagents:
- -Glucuronidase (E. coli or Helix pomatia).[1]
-
Ammonium Acetate buffer (pH 6.5).
-
SPE Cartridges (HLB or C18).
Step-by-Step Workflow:
-
Aliquot: Transfer 1.0 mL of urine to a glass tube.
-
Spike IS: Add 10
L of M4PP-d4 working solution (e.g., 100 ng/mL in MeCN). -
Buffer: Add 1.0 mL Ammonium Acetate (1M, pH 6.5).
-
Digestion: Add 20
L -Glucuronidase; incubate at 37°C for 90 mins. -
SPE Extraction:
-
Condition: 2 mL MeOH, then 2 mL Water.
-
Load: Sample.
-
Wash: 2 mL 5% MeOH in Water (removes salts/urea).
-
Elute: 2 mL Acetonitrile.[1]
-
-
Reconstitution: Evaporate to dryness (N₂ stream); reconstitute in 200
L Mobile Phase (50:50 Water:MeCN).
Figure 2: Analytical workflow for the quantification of M4PP using M4PP-d4 as an internal standard.
Toxicological & Metabolic Context
Importance of the "4-Pentenyl" Group
Researchers must distinguish Mono(4-pentenyl)phthalate from Mono-n-pentyl phthalate (MnPeP) .[1]
-
MnPeP: Derived from Dipentyl phthalate (DPP), a saturated plasticizer.[2][3]
-
M4PP: Derived from Di(4-pentenyl)phthalate.[1][4] The terminal double bond in the 4-pentenyl chain offers a reactive site for oxidative metabolism (epoxidation) not present in saturated analogs.[1]
Metabolic Fate
Upon ingestion, Di(4-pentenyl)phthalate is rapidly hydrolyzed to M4PP. M4PP can be further metabolized via:
-
Glucuronidation: Direct conjugation of the carboxylic acid.
-
Oxidation: The terminal alkene may undergo P450-mediated epoxidation or hydration, leading to hydroxylated metabolites distinct from standard alkyl phthalates.[1]
References
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Sinha, R. et al. (2018).[5] "Determination of PAEs in soil of municipal wards of Patna, India by microwave assisted extraction and LC-MS/MS." ResearchGate.[1] Available at: [Link]
